molecular formula C8H18NO2- B11762117 Dipropylamine acetate

Dipropylamine acetate

Cat. No.: B11762117
M. Wt: 160.23 g/mol
InChI Key: LKDMDHMCNGRIAS-UHFFFAOYSA-M
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Description

Dipropylamine acetate is a useful research compound. Its molecular formula is C8H18NO2- and its molecular weight is 160.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dipropylamine acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dipropylamine acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H18NO2-

Molecular Weight

160.23 g/mol

IUPAC Name

N-propylpropan-1-amine;acetate

InChI

InChI=1S/C6H15N.C2H4O2/c1-3-5-7-6-4-2;1-2(3)4/h7H,3-6H2,1-2H3;1H3,(H,3,4)/p-1

InChI Key

LKDMDHMCNGRIAS-UHFFFAOYSA-M

Canonical SMILES

CCCNCCC.CC(=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Dipropylamine acetate CAS 114389-69-4 chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Dipropylamine Acetate (CAS 114389-69-4): Properties, Synthesis, and Applications

Executive Summary

Dipropylamine acetate (CAS 114389-69-4) is the ammonium salt formed from the secondary amine, dipropylamine, and acetic acid. While the parent amine is a versatile intermediate in the synthesis of agrochemicals and pharmaceuticals, the acetate salt is primarily utilized in laboratory settings as a buffer and a specialized reagent for analytical chemistry.[1][2] Its properties as a water-soluble, ionic compound make it particularly suitable for techniques like ion-pair chromatography, where it modifies the stationary phase to enable the separation of acidic molecules. This guide provides a comprehensive overview of the chemical and physical properties of Dipropylamine acetate, its synthesis, characteristic spectroscopic signatures, key applications, and essential safety protocols for its handling.

Compound Identification and Core Properties

Dipropylamine acetate is fundamentally an acid-base pair, where the proton from acetic acid has been transferred to the lone pair of the nitrogen atom on dipropylamine, forming the dipropylammonium cation and the acetate anion. This ionic nature dictates its physical state and solubility. It is most commonly supplied and used as an aqueous solution.[1]

IdentifierValueSource
CAS Number 114389-69-4[2]
Molecular Formula C₈H₁₉NO₂[2][3]
Linear Formula (CH₃CH₂CH₂)₂NH · CH₃COOH[2]
Molecular Weight 161.24 g/mol [2][3]
IUPAC Name N-propylpropan-1-amine;acetic acid[3]
Synonyms Dipropylammonium acetate, Di-n-propylammonium acetate[2][3]

The behavior of the salt is intrinsically linked to the properties of its parent amine, dipropylamine (CAS 142-84-7).

Property of Dipropylamine (CAS 142-84-7)ValueSource
Appearance Colorless liquid with an ammonia-like odor[4][5][6]
Melting Point -63 °C[5][7]
Boiling Point 109.3 °C[5]
Density 0.738 g/mL at 20 °C[5]
Flash Point 7 °C (45 °F)[6][8]
Water Solubility Soluble[5]
pKa (of conjugate acid) 11.0[5]

Synthesis and Core Reactivity

Synthesis of Dipropylamine Acetate

The synthesis of Dipropylamine acetate is a straightforward acid-base neutralization reaction. The basic nitrogen atom of dipropylamine is protonated by the acidic proton of acetic acid in an exothermic reaction.[5] This process is typically performed in an aqueous solution to control the temperature and yield a solution of the desired molarity.

Synthesis_of_Dipropylamine_Acetate cluster_products Products DPA Dipropylamine (CH₃CH₂CH₂)₂NH plus1 + DPA->plus1 arrow AcOH Acetic Acid CH₃COOH DP_Acetate Dipropylamine Acetate [(CH₃CH₂CH₂)₂NH₂]⁺[CH₃COO]⁻ plus1->AcOH

Caption: Acid-base formation of Dipropylamine Acetate.

Protocol: Preparation of a 0.5 M Dipropylamine Acetate Solution

This protocol describes the preparation of 100 mL of a 0.5 M aqueous solution suitable for use as a chromatography buffer.

  • Preparation: In a well-ventilated fume hood, add approximately 50 mL of deionized water to a 100 mL volumetric flask.

  • Addition of Acetic Acid: Carefully measure 2.86 mL of glacial acetic acid (≥99.7%, density ≈ 1.049 g/mL) and add it to the volumetric flask. Swirl gently to mix.

  • Addition of Dipropylamine: Measure 6.63 mL of dipropylamine (≥99%, density ≈ 0.738 g/mL) and add it slowly and dropwise to the acidic solution in the flask. The reaction is exothermic; periodic cooling of the flask in an ice bath may be necessary to control the temperature.

  • Final Volume Adjustment: Once the addition is complete and the solution has returned to room temperature, carefully add deionized water to the 100 mL mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous. The resulting solution is approximately 0.5 M Dipropylamine acetate.

  • Validation (Trustworthiness): The pH of the final solution should be measured. Given the pKa of the dipropylammonium ion is 11.0[5] and the pKa of acetic acid is ~4.76, the resulting buffer solution will have a pH above 7. This measurement validates that the acid-base reaction has occurred as expected.

Chemical Reactivity

The primary reactivity of the parent amine, dipropylamine, involves the nucleophilic lone pair on the nitrogen. However, in the acetate salt, this lone pair is protonated, significantly reducing its nucleophilicity and basicity.

  • Buffering Capacity: The solution acts as a buffer, resisting changes in pH. The dipropylammonium ion can donate a proton, and the acetate ion can accept a proton.

  • Incompatibilities: The parent amine is incompatible with strong oxidizing agents, acids, isocyanates, and certain metals like aluminum and zinc.[4][9] While the salt form is more stable, it should still be kept away from strong bases (which would liberate the free amine) and strong acids (which would protonate the acetate).

  • Nitrosamine Formation: A critical consideration for all secondary amines is their potential to react with nitrosating agents (e.g., nitrites under acidic conditions) to form N-nitrosamines, which are often potent carcinogens.[9] This is a crucial safety and stability consideration in drug formulation and development where nitrite excipients may be present.

Spectroscopic and Analytical Characterization

Direct spectroscopic data for the acetate salt is limited, but its signature can be reliably predicted from the known spectra of its components and the principles of salt formation.

  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the propyl groups (a triplet around 0.9 ppm, a sextet around 1.6 ppm, and a triplet around 2.9 ppm) and a sharp singlet for the acetate methyl group around 1.9 ppm. The N-H proton signal would be broad and its chemical shift highly dependent on solvent and concentration.

  • ¹³C NMR: The carbon spectrum would display three signals for the propyl carbons and two for the acetate (methyl and carbonyl carbons). In the presence of dissolved CO₂, secondary amines can form carbamate and bicarbonate salts, which can be observed by characteristic peaks around 165 ppm and 162 ppm, respectively.[10]

  • Infrared (IR) Spectroscopy: The IR spectrum of the salt is distinct from its precursors. Key features include:

    • A broad and strong absorption in the 3200-2800 cm⁻¹ region, characteristic of the N-H⁺ stretch of an ammonium salt.

    • C-H stretching bands from the propyl and methyl groups just below 3000 cm⁻¹.

    • The disappearance of the sharp N-H stretch of the secondary amine (around 3350 cm⁻¹)[11] and the C=O stretch of carboxylic acid (around 1710 cm⁻¹).

    • The appearance of strong, characteristic asymmetric and symmetric stretching bands for the carboxylate (COO⁻) anion, typically around 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively.

  • Mass Spectrometry (MS): In a standard electron ionization (EI) mass spectrometer, the salt is non-volatile. It will likely undergo thermal decomposition in the inlet, liberating the free dipropylamine. Therefore, the resulting mass spectrum would be that of dipropylamine (MW 101.19). The primary fragmentation pathway is alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom, which is a highly favorable process for amines.

Mass_Spec_Fragmentation parent (CH₃CH₂CH₂)₂NH⁺• m/z = 101 frag1 [CH₃CH₂CH₂NH=CHCH₃]⁺ m/z = 72 parent:f0->frag1:f0 α-cleavage frag2 •CH₂CH₃ Ethyl Radical (lost) parent:f0->frag2:f0

Caption: Primary fragmentation of Dipropylamine in MS.

This fragmentation results in the loss of an ethyl radical (mass 29) to produce a highly stable, resonance-stabilized iminium cation at m/z 72 , which is typically the base peak in the spectrum.[12]

Applications in Research and Drug Development

While the parent amine is a key building block for herbicides like trifluralin and vernolate[7][9][13], Dipropylamine acetate's utility lies in its properties as a salt.

Ion-Pair Chromatography Reagent

The primary application of Dipropylamine acetate is as an ion-pairing reagent in reverse-phase HPLC, particularly for the analysis of acidic compounds.

  • Mechanism of Action: In reverse-phase HPLC, the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. Anionic analytes (like deprotonated carboxylic acids or sulfates) are highly polar and have little retention, eluting very quickly. The dipropylammonium cations from the buffer solution adsorb onto the nonpolar stationary phase, creating a dynamic positive charge on its surface. The anionic analytes can then "pair" with these adsorbed cations, increasing their retention time and allowing for effective separation from other sample components.

Ion_Pair_Workflow cluster_prep Mobile Phase Preparation cluster_hplc HPLC Analysis A Prepare Aqueous Buffer (e.g., 0.5M Dipropylamine Acetate) C Mix A and B to desired ratio Filter and Degas A->C B Prepare Organic Solvent (e.g., Acetonitrile) B->C D Equilibrate C18 Column with Mobile Phase C->D E Inject Acidic Analyte Sample D->E F Separation via Ion-Pairing and Hydrophobic Interaction E->F G Detect Analytes (e.g., UV, MS) F->G

Caption: Workflow for using Dipropylamine Acetate in HPLC.

Buffer Solution

As an amine salt buffer, it can be used in various chemical reactions or formulations where a stable pH in the moderately basic to neutral range is required. Its volatility, derived from its parent amine and acid, can be advantageous in applications like LC-MS where the mobile phase additives must be removed in the gas phase before detection.

Safety and Handling

The safety profile of Dipropylamine acetate solution is primarily associated with its potential to cause skin and eye irritation.[14]

  • Hazard Classifications: Skin Irritant (Category 2), Eye Irritant (Category 2).[14]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or goggles, and a lab coat when handling the solution.[14]

  • Handling: Use only in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or mists.[14]

  • First Aid:

    • Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[14]

    • Skin: Wash with plenty of water. If skin irritation occurs, seek medical help.[14]

    • Ingestion: Rinse mouth and get medical help.[14]

  • Parent Amine Hazards: It is important to remember that the free dipropylamine is a highly flammable, corrosive, and toxic liquid.[8] Any condition that could liberate the free amine (e.g., mixing the acetate salt with a strong base) will introduce these more severe hazards.

Conclusion

Dipropylamine acetate is a valuable chemical tool whose properties are a direct consequence of its structure as an ammonium salt. While its parent amine is a high-volume industrial intermediate, the acetate salt serves a more specialized role for researchers and analytical scientists. Its primary application as an ion-pairing reagent in chromatography demonstrates a sophisticated use of fundamental acid-base chemistry to solve complex separation challenges. A thorough understanding of its properties, its relationship to the free amine, and its safety considerations is essential for its effective and safe use in a professional laboratory setting.

References

  • Ataman Kimya. (n.d.). DIPROPYLAMINE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dipropylamine. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). CN1008815B - Process for synthesizing dipropylamine by hydrogenation of acrylonitrile.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Propylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Dipropylamine. Retrieved from [Link]

  • Physical and Theoretical Chemistry Laboratory, Oxford University. (2010). Safety data for dipropylamine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acetic acid--N-propylpropan-1-amine (1/1). PubChem Compound Database. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and.... Retrieved from [Link]

Sources

Technical Guide & Safety Data Sheet: Dipropylamine Acetate Solution

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical manual and safety dossier for Dipropylamine Acetate (DPAA) Solution , specifically tailored for applications in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Unlike a standard generic SDS, this document integrates safety compliance with practical application science, addressing the preparation risks often overlooked in commercial documentation.

Product & Application Profile

Dipropylamine Acetate (DPAA) is a volatile ion-pairing reagent used primarily in reversed-phase LC-MS analysis of anionic analytes (e.g., oligonucleotides, acidic peptides). Unlike non-volatile phosphate buffers, DPAA sublimes in the electrospray ionization (ESI) source, preventing salt deposition on the mass spectrometer cone.

  • Chemical Name: Dipropylammonium acetate[1][2]

  • Synonyms: N-propyl-1-propanaminium acetate; DPA Acetate[2][3]

  • Primary Application: Mobile phase additive for pH control (approx. pH 5.5–6.5) and ion-pairing.

  • CAS Number (Salt): 114389-69-4 (often referenced by component CAS numbers in mixture SDS).[3]

Hazard Identification: The "Dual-View" Risk Assessment

Standard SDSs often classify the pre-mixed dilute solution (e.g., 0.5 M) as "Non-Hazardous." However, researchers frequently prepare this buffer in-situ from neat precursors. This guide separates the risks of the finished solution from the preparation process.

View A: Finished Solution (0.5 M – 1.0 M Aqueous)
  • GHS Classification: Non-Hazardous or Mild Skin/Eye Irritant (Category 2B).

  • Signal Word: Warning (if >1.0 M).

  • Hazard Statements:

    • H316: Causes mild skin irritation.

    • H320: Causes eye irritation.

View B: Precursor Handling (Critical for Preparation)

The danger lies in the handling of the raw components before equilibrium is reached.

ComponentCASGHS ClassificationKey Hazard
Dipropylamine (Neat) 142-84-7Danger H225: Highly Flammable Liquid.H302/H311/H331: Toxic if swallowed/contact/inhaled.H314: Causes severe skin burns.[3][4][5][6]
Acetic Acid (Glacial) 64-19-7Danger H226: Flammable Liquid.H314: Causes severe skin burns and eye damage.

Expert Insight: The reaction between Dipropylamine (base) and Acetic Acid (acid) is exothermic .[7] When preparing large volumes (>500 mL), the heat generation can volatilize the dipropylamine, creating a toxic/corrosive vapor cloud if not managed under a fume hood.

Composition & Physicochemical Properties[2][4][5][8][9][10][11][12][13]

Component Table
IngredientConcentration (Typical)FormulaMW ( g/mol )
Dipropylamine5% - 15% (w/v)

101.19
Acetic AcidAdjusted to pH

60.05
WaterBalance

18.02
Solution Properties (1.0 M Stock)
  • Physical State: Clear, colorless liquid.[8]

  • Odor: Faint amine/vinegar odor (distinctive "fishy-acidic" smell).

  • pH: 6.0 ± 0.5 (Self-buffering range).

  • Density: ~0.99 - 1.01 g/cm³.

  • Boiling Point: ~100°C (Water co-solvent).

  • Solubility: Miscible in water, Methanol, Acetonitrile.

Safe Preparation Protocol (Self-Validating)

Objective: Safely synthesize 1 Liter of 0.5 M Dipropylamine Acetate Buffer. Mechanism: Acid-Base Neutralization.

The "Cold-Addition" Workflow

Do not simply dump reagents together. Follow this logic to prevent vapor release and ensure stoichiometric accuracy.

PreparationProtocol Start Start: 1L Volumetric Flask Step1 1. Add 800mL HPLC Grade Water (Heat Sink) Start->Step1 Step2 2. Add 50.6g (69mL) Dipropylamine (Under Fume Hood) Step1->Step2 Dissolve Base First Step3 3. SLOW Addition of Acetic Acid (Monitor Exotherm) Step2->Step3 Add Acid to Base (Buffered) Check Check pH Target: 6.0 - 6.5 Step3->Check Adjust Adjust with Acetic Acid Check->Adjust pH > 6.5 Final Dilute to Volume (1L) Filter (0.2 µm) Check->Final pH OK Adjust->Check

Figure 1: Safe synthesis workflow for Dipropylamine Acetate. Note the "Heat Sink" step (Step 1) is critical to absorb the heat of neutralization.

Validation Steps (Trustworthiness)
  • Visual Check: The solution must remain clear. Cloudiness indicates contamination or immiscibility (if using high % organics).

  • pH Drift Test: Measure pH immediately and again after 30 minutes. A drift > 0.1 pH units indicates the amine is still equilibrating or evaporating.

  • LC-MS Blank Run: Inject the buffer as a blank. Look for "ghost peaks" at m/z 102 (protonated dipropylamine). Excessive background noise suggests low-purity precursors.

Handling, Storage & Stability[4]

Volatility Management

Dipropylamine acetate is a "volatile salt," which is why it works for LC-MS. However, this property leads to concentration drift .

  • Storage: Store in borosilicate glass with PTFE-lined caps. Do not use standard polyethylene caps for long-term storage, as amines can leach plasticizers.

  • Shelf Life: 1 Month at 4°C.

  • Why? Over time, the amine component evaporates faster than the acetic acid/water, causing the pH to drop (become more acidic) and the retention times in HPLC to shift.

Material Compatibility
  • Compatible: Glass, Stainless Steel (316), PTFE (Teflon), PEEK.

  • Incompatible: Copper, Aluminum (corroded by amines), Polycarbonate (stress cracking).

Emergency Response & First Aid

In the event of exposure, the response depends on whether the contact was with the concentrated precursors or the dilute solution.

Exposure Logic

EmergencyResponse Exposure Exposure Incident Type Identify Source Exposure->Type Neat Neat Precursor (DPA or Acetic Acid) Type->Neat Dilute Dilute Solution (DPAA Buffer) Type->Dilute SkinNeat IMMEDIATE: Rinse 15min Seek Medical Attention (Chemical Burn Risk) Neat->SkinNeat Skin Contact EyeNeat Flush 15min (Lids open) Do NOT rub Emergency Room Required Neat->EyeNeat Eye Contact SkinDilute Rinse with soap/water Monitor for irritation Dilute->SkinDilute Skin Contact EyeDilute Flush 10min Consult physician if redness persists Dilute->EyeDilute Eye Contact

Figure 2: Triage logic for exposure incidents involving DPAA or its precursors.

Spill Cleanup
  • Small Spills (<100 mL): Absorb with paper towels. Wipe area with dilute (0.1 M) HCl to neutralize residual amine odor, then water.

  • Large Spills (>1 L): Evacuate area if ventilation is poor. Use a commercial spill kit (universal binder). Do not use bleach (hypochlorite) on amine spills, as this can form toxic chloramines.

Toxicology & Regulatory Data

Exposure Limits (Precursors)

Since the salt has no specific established limit, adhere to the limits of the most hazardous component (Dipropylamine).

AgencyComponentLimit TypeValue
ACGIH DipropylamineTWANot Established (Skin notation implied due to corrosivity)
OSHA Acetic AcidPEL10 ppm (

)
NIOSH Acetic AcidIDLH50 ppm
Toxicological Mechanisms
  • Dipropylamine: Acts as a lachrymator and respiratory irritant.[8] High vapor concentrations can cause "blue haze" vision (glaucopsia) due to corneal edema, a temporary but alarming condition common with amine exposure.

  • Acetate Salt: Generally metabolically benign in low concentrations, rapidly excreted.

References

  • PubChem. (2025).[2][9] Dipropylammonium Acetate - Compound Summary. National Library of Medicine. [Link][2]

  • Element Lab Solutions. (2019). Mobile Phase Buffers in LC: Effect of Buffer Preparation Method. LCGC North America. [Link]

Sources

Methodological & Application

Introduction: The "Silanol Problem" in Basic Drug Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Application of Dipropylamine Acetate Buffer for RP-HPLC

In Reverse Phase HPLC (RP-HPLC), the analysis of basic compounds (amines) often presents a significant challenge: peak tailing . This phenomenon degrades resolution and sensitivity, complicating quantification.

The root cause is the secondary interaction between the positively charged basic analyte and the residual anionic silanol groups (


) on the silica stationary phase. While the C18 ligand provides the primary hydrophobic retention, these silanols act as weak cation exchangers, holding onto the analyte and causing the peak to "tail."

Dipropylamine (DPA) is a secondary amine that acts as a Silanol Blocker (or Competitive Modifier). When prepared with acetic acid to form Dipropylamine Acetate , it serves a dual function:

  • Buffering: The acetate moiety buffers the mobile phase (typically pH 3.8–5.8).[1]

  • Masking: The dipropylammonium cation (

    
    ) effectively competes for and blocks active silanol sites, preventing the analyte from binding to them.
    

Scientific Rationale & Mechanism

To ensure reproducibility, it is critical to understand why this buffer works.

  • pKa Dynamics: Dipropylamine has a pKa of approximately 11.[2] At the typical HPLC working pH of 4.0–6.0, it exists almost exclusively as the protonated cation (

    
    ).
    
  • Steric Fit: The propyl chains provide enough steric bulk to cover the silanol site effectively without being so hydrophobic that they permanently alter the column's selectivity (unlike longer-chain ion-pairing reagents like ion-pair reagents).

  • Thermodynamics: The high concentration of

    
     (typically 10–50 mM) relative to the analyte ensures that the silanols are statistically saturated with the modifier.
    
Visualizing the Mechanism

SilanolBlocking Silica Silica Support Silanol Active Silanol (Si-O⁻) Silica->Silanol Analyte Basic Analyte⁺ (Drug) Silanol->Analyte Without DPA: Peak Tailing Blocked Masked Silanol (Si-O⁻ ... DPA⁺) Silanol->Blocked High Conc. DPA Competes Strongly DPA Dipropylammonium (DPA⁺) (Modifier) DPA->Blocked Elution Symmetrical Elution Analyte->Elution With DPA: No Interaction

Figure 1: Mechanism of Silanol Blocking.[3] DPA cations saturate active sites, allowing the basic analyte to elute based solely on hydrophobic interaction.

Materials & Safety Specifications

Reagents Required:

  • Dipropylamine (DPA): HPLC Grade, >99%. (CAS: 142-84-7)[2][4][5][6]

  • Glacial Acetic Acid: HPLC Grade.

  • Water: 18.2 MΩ[7]·cm (Milli-Q or equivalent).

  • Filtration: 0.22 µm or 0.45 µm Nylon or PTFE membrane.

Safety Warning (Critical):

  • Corrosivity: Dipropylamine is highly corrosive and causes severe skin burns. Handle in a fume hood.

  • Exothermic Reaction: Mixing amines with acids generates heat. Always add acid to the amine solution slowly.

  • Flammability: DPA is a flammable liquid.[6] Keep away from sparks.

Protocol: Preparation of 20 mM Dipropylamine Acetate Buffer (pH 5.5)

This protocol describes the in-situ preparation of the salt. This is preferred over buying pre-mixed salts to ensure freshness and precise pH control.

Target Volume: 1000 mL Target Concentration: 20 mM (relative to DPA) Target pH: 5.5 (adjustable range 4.0–6.0)

Step-by-Step Workflow
  • Initial Charge:

    • Add approximately 900 mL of HPLC-grade water to a clean 1L glass beaker.

    • Note: Never start with the empty beaker when adding concentrated amines.

  • Add Modifier (DPA):

    • Calculate the required volume of Dipropylamine.

    • 
      .[2][6] Density 
      
      
      
      .
    • Mass required for 1L of 20mM =

      
      .
      
    • Volume required =

      
      .
      
    • Action: Pipette 2.75 mL of Dipropylamine into the water while stirring.

  • pH Adjustment (The Critical Step):

    • Place the beaker on a magnetic stirrer with a calibrated pH probe.

    • The initial pH will be highly alkaline (>11).

    • Slowly add Glacial Acetic Acid dropwise (or via burette) while monitoring the pH.

    • Observation: The solution may warm slightly.

    • Continue adding acid until the pH stabilizes at 5.50 ± 0.05 .

  • Final Dilution:

    • Transfer the solution quantitatively to a 1000 mL Volumetric Flask .

    • Add HPLC-grade water to the meniscus mark.[7][8]

    • Invert 10 times to mix.

  • Filtration & Degassing:

    • Filter the buffer through a 0.45 µm membrane . This removes any particulate matter that could block the HPLC column frit.

    • Degas (sonicate for 10 mins or vacuum filter) to prevent bubble formation in the pump heads.

Workflow Diagram

BufferPrep Start Start: 900mL HPLC Water AddDPA Add 2.75 mL Dipropylamine (Alkaline pH > 11) Start->AddDPA Titrate Titrate with Glacial Acetic Acid to pH 5.5 AddDPA->Titrate Exothermic Reaction Volumize Dilute to 1000 mL in Volumetric Flask Titrate->Volumize Filter Filter (0.45 µm) & Degas Volumize->Filter Ready Ready for HPLC Filter->Ready

Figure 2: Preparation workflow for Dipropylamine Acetate Buffer.[4]

Validation & Quality Control

To ensure the buffer is prepared correctly, perform these self-validating checks:

ParameterAcceptance CriteriaTroubleshooting
Appearance Clear, colorless, no precipitateIf cloudy, DPA may be degraded or water quality is poor.[4] Discard.
pH Stability 5.50 ± 0.05If pH drifts >0.1, check temperature (pH is temp dependent).[4]
UV Absorbance < 1.0 AU at 250 nmHigh background indicates impure amines.[4]
Odor Mild amine/vinegar smellStrong ammonia smell suggests insufficient acidification.[4]

Application Notes & Limitations

UV Cutoff Constraints

Dipropylamine is an aliphatic amine. While it does not have a strong chromophore like benzene, it does absorb UV light at lower wavelengths.

  • Safe Zone: > 250 nm.[6][9][10]

  • Risk Zone: < 220 nm.[1][10][11]

  • Recommendation: If your analyte requires detection at 210 nm, Dipropylamine may cause a high background baseline. In such cases, consider using Triethylamine (TEA) or phosphate buffers if MS compatibility is not required, though TEA also has UV limitations.

LC-MS Compatibility

Dipropylamine acetate is volatile and generally compatible with LC-MS (ESI mode).[4]

  • Pros: It suppresses silanol activity, improving peak shape for basic drugs in MS.

  • Cons: It can cause ion suppression in the source, reducing sensitivity for the analyte. It may also form adducts

    
    .
    
  • Protocol: Use the lowest concentration possible (e.g., 10 mM) for MS applications to minimize suppression.

Column Cleaning

DPA is a "sticky" reagent. It adsorbs strongly to the stationary phase.

  • Dedication: It is best practice to dedicate a column to this method.

  • Washing: If switching back to a non-amine method, wash the column with 100% Methanol or Acetonitrile with 0.1% Formic Acid for at least 20 column volumes to strip the DPA.

References

  • PubChem. "Dipropylamine - Compound Summary." National Library of Medicine. [Link]

  • McCalley, D. V. "Comparative study of divalent metals and amines as silanol-blocking agents in reversed-phase liquid chromatography." Journal of Chromatography A, 1995. [Link] (Search Term: McCalley Silanol Blocking)

  • Shimadzu. "Mobile phases compatible for LC/MS." Shimadzu Technical Support. [Link]

  • Waters Corporation. "Wavelength cutoffs for common solvents." Waters Help Center. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Retention Time Shifts with Dipropylamine Acetate (DPAA)

Author: BenchChem Technical Support Team. Date: February 2026

Senior Scientist’s Note: Welcome to the advanced troubleshooting center. You are likely here because your retention times (RT) are drifting, and standard equilibration isn't fixing it. When using Dipropylamine Acetate (DPAA) as an ion-pairing agent, you are not just performing partition chromatography; you are managing a dynamic thermodynamic equilibrium between the mobile phase, the stationary phase surface, and your analyte. DPAA is a volatile secondary amine, and its behavior differs significantly from quaternary ammonium salts like TBA. The guide below treats your HPLC system as a chemical reactor, where stability depends on strict control of pH, temperature, and stoichiometry.

Part 1: Diagnostic Logic Tree

Before adjusting parameters, identify the nature of your shift. Use this logic flow to pinpoint the root cause.

RT_Troubleshooting Start START: Define RT Shift Pattern Drift Gradual Drift (Monotonic) Start->Drift Jump Sudden Jump (Step Change) Start->Jump Drift_Down RT Decreasing (Eluting Earlier) Drift->Drift_Down Drift_Up RT Increasing (Eluting Later) Drift->Drift_Up Cause_Equil Likely Cause: Insufficient Equilibration (Surface Saturation Incomplete) Jump->Cause_Equil Pump Failure / Bubble Cause_Evap Likely Cause: Amine Evaporation (Loss of Ion-Pairing Agent) Drift_Down->Cause_Evap DPAA is volatile Drift_Down->Cause_Equil Early runs Cause_Org Likely Cause: Organic Solvent Evaporation (Mobile Phase Concentrating) Drift_Up->Cause_Org Open bottles Cause_pH Likely Cause: pH Shift (CO2 Ingress) Drift_Up->Cause_pH Acidification

Figure 1: Diagnostic logic for characterizing retention time instabilities in Ion-Pair RPLC.

Part 2: Core Troubleshooting Modules
Module 1: The "Volatile Amine" Trap (Mobile Phase Instability)

Q: My retention times decrease slowly over the course of a 12-hour sequence. Why?

A: This is the hallmark of Dipropylamine (DPA) evaporation. Unlike quaternary ammonium salts (e.g., Tetrabutylammonium), DPA is a volatile secondary amine (Boiling Point: ~109°C). In an open vessel or a loosely capped reservoir, DPA evaporates faster than water but slower than methanol/acetonitrile depending on the azeotrope.

  • Mechanism: As DPA evaporates, the concentration of the ion-pairing reagent on the column surface decreases. Less positive charge on the stationary phase means less retention for acidic analytes (oligonucleotides/peptides).

  • The Fix:

    • Cap Tight: Use safety caps with air-inlet valves (check valves) to prevent vapor loss while allowing pressure equalization.

    • Online Mixing: If possible, keep the DPA concentrate in a separate line (Line C) and mix online. Pure amine solutions are more stable than dilute buffered mixtures.

    • Refresh Frequency: Do not use DPAA mobile phases for more than 24 hours.

Module 2: The Equilibration Myth

Q: I equilibrated for 10 column volumes (CV), but the first 3 injections still show shifting RTs. Is my column broken?

A: No, your column is just "hungry." In Ion-Pair RPLC, you are not just flushing solvent; you are coating the C18 surface with amine molecules to create a pseudo-ion-exchange phase. This adsorption isotherm is slow.

  • The Science: The Langmuir adsorption isotherm for amines on C18 is steep but slow to reach equilibrium. 10 CV is sufficient for solvent equilibrium, but DPAA often requires 30–50 CV to fully saturate the silica surface.

  • The Fix:

    • "Waste" Injections: Inject a high concentration of the buffer itself (or a blank matrix) 2–3 times before your samples. This "shocks" the column into equilibrium.

    • Recycle Mode: For overnight equilibration, recirculate the mobile phase through the column (if the background is clean) to save solvent while achieving surface saturation.

Module 3: pH Sensitivity & Buffer Capacity

Q: Small changes in my buffer prep seem to cause massive RT shifts. How do I stabilize this?

A: DPAA is often used at pH 7.0–9.0. You must operate within the buffering capacity of the amine/acetate system.

  • Critical Failure Point: If you adjust pH after adding organic solvent, your pH reading will be wrong (the "apparent pH").

  • Protocol: Always adjust pH in the aqueous portion before adding the organic modifier.

  • Temperature Control: The pKa of amines changes with temperature (approx. -0.03 pH units per °C). If your lab temperature fluctuates and your column oven is off, your effective pH changes, altering the ionization state of your analyte. Always use a column oven (e.g., 40°C or 60°C).

Part 3: Data & Reference Tables

Table 1: Volatility & Properties of Common Ion-Pairing Agents Use this to understand why DPAA behaves differently than TEAA or TBAA.

Ion-Pairing AgentStructureBoiling Point (°C)Volatility RiskRetention Mechanism
Dipropylamine (DPA) Secondary Amine109°C High Moderate Hydrophobicity + H-Bonding
Triethylamine (TEA)Tertiary Amine89°CVery HighWeak Hydrophobicity
Tetrabutylammonium (TBA)Quaternary SaltN/A (Solid)NoneStrong Hydrophobicity (Permanent Charge)
HexylaminePrimary Amine131°CModerateHigh Hydrophobicity
Part 4: Validated Buffer Preparation Protocol

Objective: Create a stable 100 mM Dipropylamine Acetate (pH 7.0) Mobile Phase.[1][2][3][4][5][6][7][8][9] Note: Volumetric preparation is the enemy of reproducibility. Use gravimetric methods where possible.

  • Weighing: Place a clean 1L volumetric flask on a balance. Tare.

  • Water Addition: Add approximately 900 mL of HPLC-grade water.

  • Amine Addition: Add 10.12 g of Dipropylamine (Density ~0.738 g/mL; ~13.7 mL). Do not pipette volatile amines for high precision; weigh them.

  • Acid Titration: Place the flask on a magnetic stirrer. Insert a calibrated pH probe.[4] Slowly add Glacial Acetic Acid dropwise until pH reaches 7.0 ± 0.05.

    • Why? Adding a fixed volume of acetate often misses the target pH due to variable amine purity. Titration ensures the correct ratio.

  • Final Volume: Remove probe, rinse into flask, and dilute to volume with water.

  • Filtration: Filter through a 0.2 µm Nylon or PTFE filter to remove any precipitates (critical for UHPLC).

  • Capping: Immediately cap to prevent amine loss.

Part 5: The "Memory Effect" & Column Cleaning

Q: I switched back to a standard TFA method, but I'm seeing ghost peaks and weird retention. How do I remove DPAA?

A: DPAA is "sticky." The alkyl chains interdigitate with the C18 ligands. A simple water/methanol flush is insufficient.

Regeneration Workflow (Graphviz):

Cleaning_Protocol Step1 1. Flush: 50:50 Water/MeOH (Remove Buffer Salts) Step2 2. Acid Wash: 0.1% TFA in Water/ACN (Protonate Silanols) Step1->Step2 10 CV Step3 3. Strong Solvent: 100% Isopropanol (Solubilize Alkyl Chains) Step2->Step3 20 CV Step4 4. Re-equilibrate (New Mobile Phase) Step3->Step4 20 CV

Figure 2: Gradient wash protocol to strip ion-pairing agents from C18 columns.

References
  • Gilar, M. et al. (2025). Ion-pairing RP-LC for the separation of large RNA molecules. Journal of Chromatography A. Link

  • Dolan, J. (2024).[10] Factors Impacting Chromatography Retention Time. Separation Science. Link

  • Basiri, B. et al. (2017).[11] Comparing ion-pairing reagents and counter anions for ion-pair reversed-phase liquid chromatography/electrospray ionization mass spectrometry analysis of synthetic oligonucleotides. Journal of Chromatography A. Link

  • PubChem. (2025).[12] Dipropylamine Compound Summary. National Library of Medicine. Link

  • Agilent Technologies. (2021). Oligonucleotide Analysis with Ion-Pair Reversed-Phase Chromatography. Agilent Application Notes. Link

Sources

Technical Support Center: Troubleshooting Dipropylamine Acetate (DPAA) Buffer Systems

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solving Backpressure & Stability Issues in DPAA Mobile Phases Context: Ion-Pairing Reversed-Phase Chromatography (IP-RP) for Oligonucleotides Audience: Analytical Chemists, Method Development Scientists, LC-MS Operators

Executive Summary: The Physics of DPAA Backpressure

Dipropylamine Acetate (DPAA) is a standard ion-pairing reagent used alongside Hexafluoro-2-propanol (HFIP) for the LC-MS analysis of oligonucleotides. While effective for charge neutralization and retention, this buffer system introduces unique hydraulic challenges.

The Core Conflict: Users often misdiagnose viscosity-induced pressure as precipitation-induced clogging .

  • Viscosity: HFIP is significantly more viscous than water or acetonitrile. A standard gradient (e.g., 5-50% Organic) utilizing HFIP will naturally generate 20-40% higher backpressure than standard reversed-phase methods.

  • Precipitation: DPAA is a salt. If the organic composition (typically Acetonitrile) exceeds the solubility limit of the salt, or if the mixing order during preparation is incorrect, micro-crystals will form, permanently fouling frits and check valves.

This guide provides the diagnostic logic to distinguish between these two failure modes and the protocols to resolve them.

Diagnostic Phase: Isolate the Pressure Source

Before attempting chemical recovery, you must physically locate the restriction. Use the following logic flow to determine if the issue is Hydrodynamic (Viscosity) or Obstructive (Clogging) .

Interactive Troubleshooting Flowchart

TroubleshootingFlow Start START: High Backpressure Alarm DisconnectCol Step 1: Disconnect Column Inlet (Run pump at 1 mL/min) Start->DisconnectCol CheckSystemP Is System Pressure > 50 bar? DisconnectCol->CheckSystemP SystemClog Issue: System Blockage (Inline Filter, Guard, or Tubing) CheckSystemP->SystemClog YES ColumnIssue Step 2: Reconnect Column Check Heater Temperature CheckSystemP->ColumnIssue NO CheckTemp Is Column Temp < 50°C? ColumnIssue->CheckTemp ViscosityIssue Issue: Viscosity Limit HFIP requires heat to reduce viscosity CheckTemp->ViscosityIssue YES FritClog Issue: Column Frit Fouling Likely DPAA Precipitation CheckTemp->FritClog NO

Figure 1: Decision matrix for isolating backpressure sources in IP-RP LC-MS systems.

Critical Failure Modes & Solutions

Issue A: The "Cold Column" Viscosity Spike

Symptoms: Pressure rises linearly with the gradient but stabilizes. No pressure spikes when the pump is idle. Cause: HFIP/DPAA mobile phases are highly viscous at room temperature. The Fix:

  • Thermostat Control: Set column oven to 60°C . This is mandatory for most Oligonucleotide methods. Increasing temp from 25°C to 60°C can reduce backpressure by ~40% due to the viscosity drop of HFIP.

  • Flow Rate Adjustment: If you cannot heat the column (e.g., thermal stability concerns), you typically must reduce flow rate by 0.1–0.2 mL/min compared to standard methods.

Issue B: Salt Precipitation (The "White Dust" Death)

Symptoms: Sudden pressure spikes, erratic baseline, or white residue on pump heads/check valves. Cause: DPAA has limited solubility in 100% Acetonitrile. If your method requires high organic wash steps (e.g., 90-100% B), the DPAA may crash out inside the mixing tee or column head. The Fix:

  • The "Sandwich" Wash: Never jump from Buffer A directly to 100% Organic.

    • Bad: 100% Buffer A -> 100% Acetonitrile.

    • Good: 100% Buffer A -> 90:10 Water:ACN (Wash out salt) -> 100% Acetonitrile (Wash out hydrophobes).

  • Solubility Limit: Do not exceed 80% Acetonitrile when DPAA is present in the line.

Protocol: Correct Preparation of DPAA Mobile Phase

Improper mixing is the #1 cause of baseline noise and check-valve failure. DPAA is volatile and "sticky."

The "Dissolve-Then-Dilute" Method

Target: 15 mM Dipropylamine, 400 mM HFIP in Water (Standard Oligo A-Phase).

StepActionScientific Rationale
1 Measure Water Start with 90% of your final volume of high-purity LC-MS water in a glass bottle.
2 Add HFIP Add the required volume of Hexafluoro-2-propanol. Swirl gently. Note: HFIP is dense and sinks. Vigorous shaking can cause outgassing.
3 Add Dipropylamine Add the Dipropylamine (DPA) liquid.[1]
4 Acidify (Acetate) Add Glacial Acetic Acid to adjust pH (typically pH 7.0–8.5 depending on method).[1] Do not rely on auto-titration.
5 Filter (CRITICAL) Vacuum filter through a 0.2 µm Nylon or PTFE membrane . Why? Removes undissolved micro-aggregates that act as nucleation sites for precipitation in the pump.
6 Degas Ultrasonicate for 5 mins. Do not over-sonicate, as DPA is volatile and concentration will shift.

Visual Workflow for Buffer Prep:

BufferPrep Water 1. LC-MS Water (90% Vol) HFIP 2. Add HFIP (Solubilizer) Water->HFIP DPA 3. Add DPA (Ion Pair) HFIP->DPA Acid 4. Add Acetic Acid (pH Adjust) DPA->Acid Filter 5. Filter 0.2µm (Remove Nuclei) Acid->Filter

Figure 2: Sequential addition protocol to prevent local precipitation.

System Recovery & Maintenance FAQs

Q: My system pressure is high even without a column. How do I clean DPAA from the lines? A: DPAA is notoriously "sticky" and difficult to remove from stainless steel.

  • Protocol: Flush the system (bypass column) with warm water (40°C) for 30 minutes. Follow this with 50:50 Methanol:Water .

  • Aggressive Clean: If pressure persists, use 30% Phosphoric Acid in water (flush for 20 mins), followed immediately by copious water.[2] Warning: Ensure no column is attached.

Q: Can I store my column in DPAA buffer? A: Yes, but with caveats.

  • For short term (1-2 days): Store in the mobile phase. DPAA takes a long time to equilibrate (coat the stationary phase). Washing it off daily wastes time.

  • For long term (>1 week): Flush with 50:50 Water:Methanol. Do not leave salts sitting in the column for weeks, as evaporation can lead to crystal formation.

Q: Why is my MS signal dropping? A: DPAA can suppress ionization if the concentration is too high or if the source is dirty.

  • Check your Divert Valve . Ensure the first 1-2 minutes of the gradient (containing high salt/no analyte) are diverted to waste, not the MS source. This prevents salt buildup on the cone/capillary.

References

  • Agilent Technologies. (2022). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Retrieved from [Link]

  • Dolan, J. (2023).[2] Too Much Ion Pairing Reagents. Separation Science. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Ion Suppression in MS with Dipropylamine Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing your LC-MS analyses using dipropylamine acetate. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance sensitivity and mitigate ion suppression. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower your method development.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in LC-MS?

Ion suppression is a phenomenon typically observed in Electrospray Ionization (ESI) and other atmospheric pressure ionization sources where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix or the mobile phase.[1][2][3] This leads to a decreased signal intensity for the analyte of interest, which can negatively impact sensitivity, accuracy, and precision of quantification.[1] In severe cases, it can even lead to the complete disappearance of an analyte's signal.

Q2: How does dipropylamine acetate (DPAA) help in LC-MS analysis?

Dipropylamine acetate is primarily used as an ion-pairing reagent in reversed-phase liquid chromatography (RPLC).[4] It is particularly useful for the analysis of acidic molecules like oligonucleotides and peptides. The dipropylammonium cation pairs with the negatively charged analytes, increasing their hydrophobicity and enhancing their retention on the nonpolar stationary phase.[4] This improved retention allows for better chromatographic separation from other matrix components, which is a key strategy to reduce ion suppression.

Q3: Is dipropylamine acetate a "magic bullet" for eliminating ion suppression?

No, there is no universal solution for ion suppression.[3] Dipropylamine acetate is a tool that can be effective in certain applications, primarily by improving chromatographic separation. The choice of mobile phase additive should always be tailored to the specific analyte and matrix. In some cases, other additives or sample preparation techniques may be more effective.

Q4: When should I consider using dipropylamine acetate over other mobile phase additives like TFA or formic acid?

Trifluoroacetic acid (TFA) is a strong ion-pairing agent that often provides excellent chromatography for peptides, but it is also a notorious ion suppressor in ESI-MS. Formic acid is more MS-friendly but offers weaker ion-pairing capabilities, which can lead to poor peak shape for some analytes. Dipropylamine acetate can be a good compromise when analyzing acidic molecules where TFA causes significant signal loss, and formic acid does not provide adequate chromatographic performance. However, for many applications, especially with peptides and proteins, alternatives like difluoroacetic acid (DFA) might offer a better balance of chromatographic performance and MS sensitivity.[5]

Troubleshooting Guides

This section provides solutions to common issues encountered when using dipropylamine acetate in LC-MS methods.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions:

  • Inadequate Ion-Pairing: The concentration of dipropylamine acetate may be too low to effectively pair with the analyte.

    • Solution: Gradually increase the concentration of dipropylamine acetate in the mobile phase. Start with a low concentration (e.g., 5-10 mM) and increase it incrementally while monitoring peak shape and retention time. Be aware that higher concentrations can lead to increased ion suppression.

  • Secondary Interactions with Stationary Phase: Residual silanol groups on the silica-based column can interact with basic analytes, causing peak tailing.

    • Solution: Ensure the mobile phase pH is appropriate for your analyte and column. The acetate component of DPAA will provide some buffering capacity. Also, consider using a column with a highly inert surface or a different stationary phase chemistry.

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the sample amount injected onto the column.

  • Extra-Column Volume: Excessive tubing length or a large-volume detector cell can contribute to peak broadening.

    • Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector. Use a low-volume flow cell in your detector if available.

Issue 2: Low Signal Intensity or Suspected Ion Suppression

Possible Causes & Solutions:

  • High Concentration of Dipropylamine Acetate: While necessary for chromatography, the ion-pairing reagent itself can contribute to ion suppression at higher concentrations.

    • Solution: Optimize the DPAA concentration to find the best balance between chromatographic performance and MS signal intensity. This often means using the lowest concentration that provides acceptable peak shape.

  • Co-elution with Matrix Components: Despite the use of DPAA, your analyte may still co-elute with interfering compounds from the sample matrix.

    • Solution 1: Optimize Chromatography: Adjust the gradient profile (slope and duration) to improve the separation between your analyte and the interfering peaks.

    • Solution 2: Enhance Sample Preparation: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove matrix components prior to LC-MS analysis.

  • Suboptimal MS Source Conditions: The settings of your electrospray source may not be ideal for your analyte in the presence of DPAA.

    • Solution: Optimize source parameters such as capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature to maximize the signal for your analyte.

Workflow for Diagnosing and Mitigating Ion Suppression

Below is a systematic workflow to identify and address ion suppression when using dipropylamine acetate.

Sources

Validation & Comparative

A Senior Application Scientist's Guide: Dipropylamine Acetate vs. Ammonium Acetate for Ion-Pair Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals working with ionic analytes, ion-pair reversed-phase chromatography (IP-RPLC) is an indispensable tool. It allows for the retention and separation of charged molecules, such as oligonucleotides, peptides, and small molecule drugs, on robust reversed-phase stationary phases like C18. The selection of the ion-pairing reagent is arguably the most critical parameter in method development, directly dictating retention, selectivity, and compatibility with downstream detection techniques like mass spectrometry (MS).

This guide provides an in-depth comparison of two common cationic ion-pairing reagents: the moderately hydrophobic Dipropylamine Acetate (DPAA) and the highly volatile Ammonium Acetate. We will explore the fundamental mechanisms, performance differences, and provide the causal logic behind experimental choices to empower you to make an informed decision for your specific application.

The Core Mechanism: From Charged Analyte to Retained Complex

IP-RPLC ingeniously overcomes the challenge of retaining highly polar, charged analytes on a non-polar stationary phase. The technique involves adding an ion-pairing reagent to the mobile phase, which possesses a charge opposite to the analyte and a hydrophobic region.[1][2] This reagent forms an electrically neutral ion-pair with the analyte, increasing its overall hydrophobicity and enabling its retention on the reversed-phase column.[2][3]

G cluster_MobilePhase Aqueous Mobile Phase cluster_StationaryPhase Reversed-Phase Stationary Phase (e.g., C18) Analyte Anionic Analyte (e.g., Oligonucleotide) IonPair Neutral, More Hydrophobic Ion-Pair Complex Analyte->IonPair Forms Complex IP_Reagent Cationic Ion-Pair Reagent (DPAA or NH₄OAc) IP_Reagent->IonPair StationaryPhaseNode Hydrophobic Surface IonPair->StationaryPhaseNode Partitioning & Retention

Caption: Mechanism of ion-pair formation and retention in IP-RPLC.

The strength of this retention is primarily governed by the hydrophobicity of the overall ion-pair complex. A significant contributor to this is the hydrophobicity of the ion-pairing reagent itself.[4]

Head-to-Head Comparison: Physicochemical & Performance Properties

The fundamental difference between dipropylammonium acetate and ammonium acetate lies in the structure of the cation. The dipropylammonium ion has two propyl (C3) alkyl chains, making it significantly more hydrophobic than the simple ammonium ion. This structural difference has profound implications for their chromatographic performance.

PropertyDipropylamine Acetate (DPAA)Ammonium AcetateCausality & Expert Insight
Cation Structure (CH₃CH₂CH₂)₂NH₂⁺NH₄⁺The two propyl chains in DPAA create a much larger hydrophobic region compared to the simple ammonium ion.
Hydrophobicity HigherLowerThe increased alkyl character of DPAA leads to stronger van der Waals interactions with the C18 stationary phase.[4][5]
Ion-Pair Strength StrongerWeakerThe more hydrophobic DPAA forms a more hydrophobic ion-pair complex, which partitions more strongly onto the stationary phase, resulting in greater retention.[6]
Typical Concentration 5–25 mM[7]10–100 mM[8]Due to its stronger interaction, less DPAA is typically required to achieve the same level of retention as ammonium acetate.
Volatility ModerateHighAmmonium acetate readily decomposes into volatile ammonia and acetic acid, making it ideal for MS.[9][10] DPAA is less volatile and can contaminate the MS source.[11]
MS Compatibility Poor to ModerateExcellentThe non-volatile nature of DPAA leads to signal suppression and requires extensive cleaning.[11] Ammonium acetate is a go-to volatile buffer for LC-MS.[10][12]

Practical Applications & Experimental Data

The choice between these two reagents is dictated by the analytical goal.

Scenario 1: Analysis of Poorly Retained Analytes (e.g., Oligonucleotides)

Oligonucleotides are highly negatively charged and often require a strong ion-pairing reagent for adequate retention and separation.[6][13]

Experimental Insight: In the separation of a DNA or RNA ladder, using DPAA will result in significantly longer retention times compared to ammonium acetate under the same gradient conditions.[14] This increased retention is beneficial as it provides a wider elution window, often leading to better resolution of closely related species, such as n-1 shortmers.[14] However, this also means that the gradient conditions must be adjusted; a higher percentage of organic modifier (e.g., acetonitrile) will be required to elute the analytes when using DPAA.[14]

Scenario 2: LC-MS Analysis of Charged Small Molecules

When the primary detector is a mass spectrometer, mobile phase volatility is non-negotiable.

Experimental Insight: Ammonium acetate is an excellent choice for LC-MS because it is highly volatile and compatible with both positive and negative ionization modes.[9][10] It provides sufficient retention for many moderately polar ionic compounds while ensuring a clean, stable signal in the mass spectrometer. Using a non-volatile or semi-volatile reagent like DPAA would lead to rapid salt buildup in the MS source, causing significant ion suppression and instrument downtime.[11]

Experimental Protocol: Comparative Separation of an Oligonucleotide Ladder

This protocol outlines a workflow to empirically compare the performance of DPAA and ammonium acetate for a common application.

G cluster_workflow Comparative Experimental Workflow prep 1. Prepare Mobile Phases (Set 1: DPAA, Set 2: NH₄OAc) equilibration 2. Equilibrate C18 Column (Crucial for stable retention) prep->equilibration run1 3. Inject Sample & Run Gradient (DPAA Mobile Phases) equilibration->run1 wash 4. Thorough Column Wash run1->wash run2 5. Re-equilibrate & Run Gradient (NH₄OAc Mobile Phases) wash->run2 compare 6. Compare Chromatograms (Retention, Resolution, Peak Shape) run2->compare

Caption: Workflow for comparing DPAA and ammonium acetate performance.

1. Mobile Phase Preparation (Perform for each reagent separately):

  • Mobile Phase A: 15 mM Dipropylamine Acetate (DPAA) in nuclease-free water. Adjust pH to 7.0 with acetic acid. OR 50 mM Ammonium Acetate in nuclease-free water, pH 7.0.
  • Mobile Phase B: 15 mM DPAA in 50:50 (v/v) acetonitrile/water. OR 50 mM Ammonium Acetate in 50:50 (v/v) acetonitrile/water.
  • Trustworthiness: Consistent pH and reagent concentration between phases A and B are critical for reproducible gradients. Filter all mobile phases through a 0.22 µm filter.

2. Chromatographic Conditions:

  • Column: Waters ACQUITY Premier Oligonucleotide BEH C18 Column, 130Å, 1.7 µm, 2.1 mm X 100 mm.
  • Column Temperature: 60 °C (Elevated temperature helps denature oligonucleotides and improve peak shape).[15]
  • Flow Rate: 0.3 mL/min.
  • Sample: Oligonucleotide ladder (e.g., 10-40 nt), 10 pmol injected.
  • Detection: UV at 260 nm.

3. Gradient Elution:

  • Develop a linear gradient from a low percentage of Mobile Phase B to a higher percentage over 15-20 minutes.
  • Expertise: The required final %B will be significantly higher for the DPAA method to achieve elution in a similar timeframe as the ammonium acetate method. Start with a broader scouting gradient (e.g., 10-50% B) and refine.

4. Data Analysis & Interpretation:

  • Retention Time: Expect significantly longer retention times for all ladder components with DPAA.
  • Resolution: Compare the resolution between adjacent peaks (e.g., n and n+1). The stronger retention from DPAA may improve the resolution of these critical pairs.
  • Peak Shape: Assess peak tailing or fronting. Both reagents should provide good peak shape if the column is properly equilibrated.

Decision-Making Framework

This logic tree can guide your selection process based on your primary analytical needs.

G start Start: Define Analytical Goal ms_compat Is Mass Spectrometry a primary detector? start->ms_compat retention_issue Are analytes poorly retained or require higher resolution? ms_compat->retention_issue No use_nh4oac Choose Ammonium Acetate (Highly Volatile, MS-friendly) ms_compat->use_nh4oac Yes use_dpaa Choose Dipropylamine Acetate (Stronger Retention) retention_issue->use_dpaa Yes reconsider_nh4oac Start with Ammonium Acetate (Shorter run times, MS-compatible) retention_issue->reconsider_nh4oac No

Caption: Logic tree for selecting the appropriate ion-pairing reagent.

Final Recommendations

  • For LC-MS applications, ammonium acetate is the unequivocal choice. Its volatility is essential for maintaining a clean ion source and achieving sensitive, reliable data.[9][10][12]

  • For UV-based analysis of highly charged molecules like oligonucleotides, where maximum retention and resolution are paramount, dipropylamine acetate is a superior option. The increased hydrophobicity provides the retentive power needed to separate closely related impurities.[6][14]

  • Always dedicate a column to ion-pairing reagents, especially stronger, more hydrophobic ones like DPAA. These reagents can be difficult to wash completely from the stationary phase and can affect subsequent analyses.[11]

By understanding the underlying chemical principles and aligning them with your specific analytical objectives, you can confidently select the optimal ion-pairing reagent, leading to more robust and reliable chromatographic methods.

References

  • Diva-portal.org. Ammonium and Acetate Ion Uptake on Stationary Phases in Hydrophilic Interaction Chromatography by the Minor Disturbance Method. [Link]

  • LCGC. The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]

  • Agilent Technologies. Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. [Link]

  • Welch Materials. Types and Applications of Ion-Pair Reagents in Liquid Chromatography. [Link]

  • Technology Networks. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]

  • Shimadzu. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. [Link]

  • ChemRxiv. Stability Indicating Ion-Pair Reversed-Phase Liquid Chromatography Method for Modified mRNA. [Link]

  • Agilent Technologies. Oligonucleotide Analysis with Ion-Pair Reversed-Phase Chromatography and Agilent 1260 Infinity II Prime LC. [Link]

  • Element Lab Solutions. Ammonium acetate buffers. [Link]

  • PubMed. Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography. [Link]

  • Agilent Technologies. Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. [Link]

  • Ataman Kimya. DIPROPYLAMINE. [Link]

  • SCIEX. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?. [Link]

  • Waters Corporation. Best Practices for Oligonucleotide Analysis Using Ion-Pair Reversed-Phase (IP-RP) Liquid Chromatography – Columns. [Link]

Sources

Optimizing Analyte Recovery in LC-MS: The Dipropylamine Acetate (DPAA) Advantage

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Chromatographic Recovery, Ionization Efficiency, and Method Robustness

Executive Summary

In the quantification of polar basic analytes—such as therapeutic peptides, oligonucleotides, and alkylamine impurities—standard mobile phase additives often force a compromise between retention and sensitivity.[1] Dipropylamine Acetate (DPAA) has emerged as a critical ion-pairing reagent that bridges this gap.

While Ammonium Acetate remains the gold standard for volatility and ionization compatibility, it frequently fails to retain highly polar basic compounds on C18 columns, leading to "void volume losses" and effectively zero recovery. Conversely, stronger ion-pairing agents like Triethylamine (TEA) offer superior retention but suffer from severe signal suppression in Electrospray Ionization (ESI).

This guide evaluates DPAA as the "Goldilocks" alternative: providing sufficient hydrophobicity for retention without the aggressive signal suppression of longer-chain alkylamines.

Mechanistic Foundation: The "Hydrophobic Shield" Effect

To understand recovery rates, one must distinguish between Extraction Recovery (sample prep efficiency) and Chromatographic Recovery (on-column behavior). DPAA primarily enhances the latter.

Basic analytes are often positively charged at acidic pH. Without an ion-pairing agent, they repel the hydrophobic C18 stationary phase, eluting immediately (in the dead time) where ion suppression from salts is highest. DPAA functions by forming a neutral, hydrophobic complex with the analyte, allowing it to partition into the stationary phase.

Diagram 1: Ion-Pairing Mechanism

This diagram illustrates how DPAA facilitates the retention of positively charged analytes on a hydrophobic C18 column.

IonPairingMechanism Analyte Analyte (+) (Polar/Basic) Complex Hydrophobic Ion-Pair [Analyte(+) :: DPAA(-)] Analyte->Complex + DPAA Void Void Volume Loss (0% Recovery) Analyte->Void No Additive DPAA DPAA (-) (Acetate Counter-ion) DPAA->Complex Stationary C18 Stationary Phase (Hydrophobic Surface) Complex->Stationary Adsorption Elution Controlled Elution (High Recovery) Stationary->Elution Gradient Elution

Caption: DPAA prevents void volume loss by forming a hydrophobic complex with the analyte, enabling retention on C18.

Comparative Analysis: DPAA vs. Alternatives

The choice of additive dictates the "Apparent Recovery" (the mass of analyte successfully quantified).

Table 1: Performance Matrix of Mobile Phase Additives
FeatureAmmonium Acetate Dipropylamine Acetate (DPAA) Triethylamine (TEA) Trifluoroacetic Acid (TFA)
Primary Role pH Buffer / Volatile SaltIon-Pairing ReagentStrong Ion-Pairing ReagentAcidifier / Ion-Pairing
Analyte Retention Low (Polar bases elute early)High (Tunable) Very HighModerate
MS Signal Intensity Excellent (High volatility)Good (Moderate volatility) Poor (Significant suppression)Poor (Severe suppression)
Recovery Rate (Polar) < 10% (Lost in void)85% - 105% 90% - 100%70% - 90%
Column Memory Effect NegligibleLow/Moderate High (Hard to wash out)Moderate
Best Application Neutral drugs, weak acidsOligonucleotides, Peptides, Amines Complex Oligos (UV detection)Peptides (UV detection)
Critical Insight: The "Recovery" Misconception

Researchers often confuse Signal Suppression with Low Recovery.

  • Ammonium Acetate gives the highest signal per molecule but captures the fewest molecules of polar bases (Low Recovery).

  • TEA captures all molecules (High Retention) but suppresses the signal so much that the detected amount is low.

  • DPAA balances this: It captures the molecules (High Retention) and allows them to ionize efficiently (Moderate Suppression), yielding the highest Quantifiable Recovery .

Experimental Validation
Case Study: Recovery of Nitrosamine Precursors (Alkylamines)

Based on recent validation studies (e.g., Chem. Pharm. Bull. 2024), DPAA is essential for the simultaneous analysis of small alkylamines.

  • Objective: Quantify trace amines (e.g., dimethylamine, diethylamine) in API matrices.

  • Challenge: These small amines are too polar for standard C18/Ammonium Acetate methods.

  • Result: Using DPAA, recovery rates consistently fell within the 70–130% range for 121 different APIs, with limits of quantitation (LOQ) as low as 0.003 µg/mL.[2]

Protocol: DPAA-Enhanced LC-MS/MS Workflow

This protocol is designed to maximize recovery of basic analytes while minimizing source contamination.

Reagents:

  • Mobile Phase A: 10 mM Dipropylamine adjusted to pH 5.5 with Acetic Acid (DPAA).

  • Mobile Phase B: Acetonitrile (MS Grade).

  • Column: C18 (High carbon load), 2.1 x 100 mm, 1.7 µm.

Step-by-Step Methodology:

  • Preparation: Dissolve Dipropylamine in water before adding acetic acid to prevent exothermic degradation. Adjust pH precisely to 5.5.

  • Equilibration: Flush column with 95% A / 5% B for at least 10 column volumes. Note: Ion-pairing agents require longer equilibration than simple buffers.

  • Injection: Inject sample (low volume, <5 µL) to prevent solvent effects.

  • Gradient:

    • 0-1 min: Hold 5% B (Load/Stacking).

    • 1-8 min: Ramp to 60% B (Elution).

    • 8-10 min: Ramp to 95% B (Wash).

  • Wash Step (Critical): Post-run, flush with 50:50 Isopropanol:Acetonitrile (no DPAA) to remove accumulated ion-pairing reagent from the MS source.

Diagram 2: Optimized Experimental Workflow

This workflow ensures data integrity and instrument longevity when using DPAA.

DPAA_Workflow Prep 1. Mobile Phase Prep (10mM DPA + Acetic Acid -> pH 5.5) Equilib 2. Column Equilibration (>10 Column Volumes) Prep->Equilib Inject 3. Sample Injection (Small Volume Stacking) Equilib->Inject Separation 4. Gradient Separation (DPAA retains polar bases) Inject->Separation Detection 5. MS/MS Detection (ESI Positive Mode) Separation->Detection Cleaning 6. Source Cleaning (IPA/ACN Flush) Detection->Cleaning Post-Run Maintenance

Caption: The DPAA workflow requires extended equilibration and specific post-run cleaning to maintain sensitivity.

Critical Analysis & Troubleshooting

The "Ghost Peak" Phenomenon:

  • Observation: When using DPAA, you may observe "ghost peaks" or high background noise in the MS.

  • Cause: DPAA can accumulate on the ESI cone.

  • Solution: Use a divert valve to send the first 1 minute (void) and the final wash step to waste. Do not spray DPAA continuously into the source if no analyte is eluting.

Comparison with HFIP (Hexafluoroisopropanol):

  • For oligonucleotides, a mixture of TEA + HFIP is often cited. However, HFIP is expensive and toxic.

  • DPAA is a cost-effective alternative for shorter oligonucleotides and general amines, offering similar retention improvements without the high cost of fluorinated solvents.

References
  • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. Chem. Pharm. Bull. (2024).[2][3] Validates DPAA recovery rates (70-130%) for amine analysis.

  • Dipropylamine for 9‑Fluorenylmethyloxycarbonyl (Fmoc) Deprotection. ACS Omega (2023).[4] Compares DPA efficiency and yields in peptide synthesis. [4]

  • Evaluation of alkylamines and stationary phases to improve LC-MS of oligonucleotides. Biomed. Chromatogr. (2021).[2][5][6] Analyzes retention order of alkylamines (DPA vs TEA).

  • Impact of ion-pairing systems choice on diastereomeric selectivity. J. Chromatogr. A (2024).[2][3][6] Discusses DPAA influence on selectivity and retention.

Sources

Safety Operating Guide

Executive Safety Directive: The Nitrosamine Firewall

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Dipropylamine Acetate Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist[1][2]

IMMEDIATE ACTION REQUIRED: Before handling Dipropylamine Acetate (DPA-Ac), you must verify the absence of nitrosating agents (e.g., sodium nitrite, nitrous acid, nitrogen oxides) in your waste stream.[1][2]

Dipropylamine is a secondary amine.[1] In the presence of nitrites—even at trace levels in waste containers—it readily forms N-Nitrosodipropylamine (NDPA) , a potent carcinogen.[1] NEVER commingle amine waste with oxidizing acid waste or nitrate/nitrite waste.[1]

Chemical Profile & Hazard Dynamics

To dispose of Dipropylamine Acetate safely, you must understand that it exists in a chemical equilibrium that can shift based on pH and temperature.[1]

PropertyDipropylamine (Free Base)Dipropylamine Acetate (Salt)
CAS Number 142-84-7114389-69-4 (or in situ)
Physical State Colorless LiquidViscous Liquid / Hygroscopic Solid
Flash Point ~7°C (Highly Flammable)>100°C (in aqueous solution)
pH Behavior Alkaline (pKa ~11)Neutral to Slightly Acidic
Primary Hazard Corrosive, Flammable, ToxicIrritant, Nitrosamine Precursor
RCRA Code U110 (Listed Waste)Regulated as Characteristic (D001/D002) or U110 if derived from commercial product

Expert Insight: While the acetate salt (often used as an ion-pairing reagent in LC-MS) is less volatile than the free amine, adding strong bases (like NaOH) to the waste container will deprotonate the salt, releasing free Dipropylamine vapor.[1] This reintroduces the flammability and inhalation hazard.[1] Maintain waste pH < 7 to keep the amine "locked" in its salt form.[1]

Critical Segregation Protocols

The following logic gate must be applied to every waste container involving Dipropylamine Acetate.

SegregationLogic Start Waste Stream: Dipropylamine Acetate CheckNitrites Does waste contain Nitrites, Nitrates, or Nitrogen Oxides? Start->CheckNitrites CheckOxidizers Does waste contain Strong Oxidizers? (Peroxides, Chromates) CheckNitrites->CheckOxidizers NO NitrosamineRisk CRITICAL STOP: Nitrosamine Formation Risk (NDPA) CheckNitrites->NitrosamineRisk YES CheckpH Is pH > 9? CheckOxidizers->CheckpH NO ExplosionRisk STOP: Fire/Explosion Risk CheckOxidizers->ExplosionRisk YES VaporRisk CAUTION: Free Amine Evolution (Flammable Vapors) CheckpH->VaporRisk YES SafeDisposal PROCEED: Segregated Amine Waste (Incineration Stream) CheckpH->SafeDisposal NO VaporRisk->SafeDisposal Adjust pH < 7

Figure 1: Segregation Logic Tree for Dipropylamine Acetate.[1] This decision matrix prevents the accidental formation of carcinogens or explosive mixtures.

Disposal Workflows

Scenario A: LC-MS Waste (Dilute Aqueous/Organic Solution)

Context: You have 4L bottles of mobile phase containing 5-10 mM Dipropylamine Acetate in Water/Acetonitrile.[1][2]

  • Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass containers.[1] Avoid metal containers due to potential corrosion from the acetate component.[1]

  • Labeling:

    • Primary Label: "Hazardous Waste - Flammable, Toxic."[1]

    • Constituents: List "Acetonitrile" and "Dipropylamine Acetate" explicitly.

    • Warning: Add a secondary label: "CONTAINS SECONDARY AMINES - DO NOT MIX WITH NITRITES."

  • Bulking:

    • Do not mix with general "Organic Acid Waste" if that stream contains nitric acid.[1]

    • Consolidate only with other compatible basic or neutral organic solvent wastes.[1]

Scenario B: Pure Reagent Disposal (Expired/Degraded)

Context: You are disposing of a bottle of pure Dipropylamine or concentrated Dipropylamine Acetate solution.[1]

  • Classification: Treat strictly as RCRA U110 (Dipropylamine) waste.[1] Even if it is the acetate salt, conservative compliance dictates managing it as the parent listed compound due to dissociation potential.[1]

  • Packaging:

    • Keep in the original manufacturer container if intact.[1]

    • Place the primary container inside a secondary containment bag (polyethylene).[1]

    • Pack into a DOT-approved lab pack drum (UN 1A2 or 1H2).

  • Destruction Method: The only acceptable destruction method is Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1]

Regulatory Compliance & Waste Codes

Proper coding ensures your facility avoids fines and that the waste is treated correctly downstream.[1]

Regulatory BodyCodeApplicability to DPA Acetate
EPA (RCRA) U110 Applies directly to Dipropylamine.[1][2][3] Best practice is to apply this to the salt if discarding unused commercial product.[1]
EPA (RCRA) D001 Ignitable. Applies if the waste solution has a flash point < 60°C (common in LC-MS mobile phases with ACN/MeOH).[1][2]
EPA (RCRA) D002 Corrosive. Applies if the waste is aqueous and pH ≤ 2 or ≥ 12.[1][2]5.
DOT UN 2383 Proper Shipping Name: Dipropylamine.[1][2][4] (Use UN 1993 Flammable Liquid, n.o.s.[1][2] for acetate solutions in solvents).[1]

Emergency Response: Spill Cleanup

Scenario: A 1L bottle of Dipropylamine Acetate solution shatters in the lab.

  • Evacuate & Ventilate: The acetate salt may release amine vapors.[1] Evacuate the immediate area.

  • PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat.[1] If the spill is large (>1L) or concentrated, use a half-mask respirator with organic vapor cartridges.[1]

  • Containment: Dike the spill with vermiculite or sand .[1][3] Do NOT use paper towels (flammability risk).[1]

  • Neutralization (Optional but Recommended):

    • If the spill is the free amine (high pH), apply a weak acid neutralizer (e.g., citric acid or sodium bisulfate) slowly to reduce volatility.[1]

    • Note: For the acetate salt, this step is less critical as it is already neutralized, but ensuring the pH remains < 7 helps suppress vapors.[1]

  • Collection: Scoop absorbed material into a wide-mouth HDPE jar. Label as "Hazardous Waste - Debris contaminated with Dipropylamine Acetate."[1]

References

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 8902, Dipropylamine. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][3] Defined Hazardous Waste: Listed (U-Codes) and Characteristic Wastes. Retrieved from [Link]

  • European Medicines Agency (EMA). (2020).[1][5] Nitrosamine impurities in human medicinal products. (Referencing NDPA formation risks). Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.